2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid
Description
Introduction to 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic Acid
The systematic exploration of this compound begins with understanding its fundamental molecular characteristics and place within contemporary pharmaceutical chemistry. This compound, identified by the Chemical Abstracts Service number 1009342-65-7, represents a carefully designed molecular entity that incorporates multiple pharmacologically relevant structural features within a single molecular framework. The molecule's architecture demonstrates sophisticated synthetic chemistry, where the traditional sulfonamide pharmacophore has been elaborated through strategic attachment to a piperidine ring system, which in turn is connected via an amide linkage to a branched amino acid derivative.
The structural complexity of this compound is immediately apparent from its International Union of Pure and Applied Chemistry name: 2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]-3-methylbutanoic acid. This nomenclature reveals the systematic construction of the molecule, beginning with the benzenesulfonyl group that provides the sulfonamide functionality, progressing through the piperidine-4-carbonyl system that serves as a central scaffold, and terminating with the 3-methylbutanoic acid fragment that contributes to the molecule's amino acid character. The precise three-dimensional arrangement of these components creates opportunities for specific molecular interactions that may translate into distinct biological activities.
Current research databases indicate that this compound exists as a synthetic entity with well-characterized physicochemical properties, including its molecular weight of 368.4 grams per mole and defined stereochemical configuration. The molecule's design reflects contemporary approaches to drug discovery where traditional pharmacophores are combined in novel arrangements to explore new therapeutic possibilities. The integration of sulfonamide, piperidine, and amino acid functionalities within a single molecular framework represents a sophisticated approach to creating molecules with potentially diverse biological activities.
The compound's structural features suggest potential applications in multiple therapeutic areas, though its primary significance lies in its role as a chemical intermediate and research tool for exploring structure-activity relationships within the broader family of sulfonamide-containing molecules. The careful arrangement of its functional groups provides a platform for investigating how different molecular components contribute to overall biological activity and how these contributions can be optimized through systematic structural modifications.
Historical Context of Sulfonamide-Piperidine Hybrid Compounds
The development of sulfonamide-piperidine hybrid compounds emerges from a rich historical foundation that began with the revolutionary discovery of sulfonamide antibacterial agents in the early twentieth century. The foundational work in sulfonamide chemistry traces back to 1908 when sulfanilamide was first synthesized by German chemists, though its antibacterial properties remained unrecognized for decades. The breakthrough came in 1932 when Gerhard Domagk and his research team at the Bayer Laboratories of the IG Farben conglomerate in Germany discovered Prontosil, the first sulfonamide-containing drug to demonstrate significant antibacterial activity. This discovery represented the most profound therapeutic revolution in the history of medicine, as sulfonamide drugs became the first broadly effective antibacterials to be used systemically, paving the way for the entire antibiotic revolution.
The historical significance of sulfonamides cannot be overstated, as they fundamentally changed medical practice and saved countless lives during World War II and beyond. The mechanism of action of these early sulfonamides involved competitive inhibition of the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This discovery established the concept of antimicrobial chemotherapy and demonstrated that synthetic compounds could effectively combat bacterial infections, a revolutionary concept at the time when disinfectant cleaners and topical antiseptics were the primary antimicrobial interventions available.
The evolution from simple sulfonamides to more complex sulfonamide-piperidine hybrid compounds represents decades of systematic medicinal chemistry research aimed at improving the pharmacological properties of the original sulfonamide scaffold. Piperidine, a six-membered saturated nitrogen heterocycle, has long been recognized as a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to serve as a rigid framework for presenting pharmacophoric elements in defined spatial arrangements. The combination of sulfonamide functionality with piperidine rings creates hybrid molecules that can potentially retain the beneficial properties of both components while offering new opportunities for molecular interactions.
Research into sulfonamide-piperidine hybrids has been driven by the need to overcome limitations of traditional sulfonamides, including bacterial resistance and narrow spectrum of activity. Modern synthetic approaches have enabled the creation of increasingly sophisticated hybrid molecules where the piperidine ring serves as a central scaffold that can be elaborated with various functional groups, including sulfonamide moieties, to create molecules with tailored properties. The development of compounds like this compound represents the culmination of this evolutionary process, where multiple pharmacologically relevant elements are combined within a single molecular framework.
The strategic importance of sulfonamide-piperidine hybrids extends beyond their individual therapeutic potential to their role as chemical tools for understanding structure-activity relationships and for developing new approaches to molecular design. These compounds serve as probes for investigating how different functional groups contribute to biological activity and how these contributions can be optimized through systematic structural modifications. The historical trajectory from simple sulfonamides to complex hybrid molecules demonstrates the power of medicinal chemistry to build upon foundational discoveries and create increasingly sophisticated therapeutic agents.
Structural Classification Within the Acylated Amino Acid Family
The structural classification of this compound within the acylated amino acid family requires careful analysis of its molecular architecture and comparison with related compounds in this important class of bioactive molecules. N-acyl amino acids represent a diverse family of compounds characterized by the presence of an acyl group attached to the amino nitrogen of an amino acid residue. These molecules have gained considerable attention due to their role as endogenous signaling molecules and their potential therapeutic applications across multiple biological systems.
The fundamental structural framework of this compound places it within the N-acyl valine subfamily, as the amino acid component corresponds to a modified valine residue with its characteristic branched side chain structure. The compound can be systematically classified as (1-(Phenylsulfonyl)piperidine-4-carbonyl)-valine, which clearly identifies both the acyl component and the amino acid residue. This classification system provides insight into the molecule's potential biological activities, as N-acyl valine derivatives have been identified as important signaling molecules in both mammalian and invertebrate systems.
The acyl portion of this molecule is particularly complex, consisting of a benzenesulfonyl-substituted piperidine ring that is connected to the amino acid through a carbonyl linkage. This arrangement creates what can be termed a "hybrid acyl group" that combines traditional organic chemistry elements with heterocyclic pharmaceutical scaffolds. The presence of the sulfonamide functionality within the acyl group distinguishes this compound from simpler N-acyl amino acids and places it within a specialized subcategory of hybrid molecules that bridge multiple chemical families.
Comparative analysis with other members of the N-acyl amino acid family reveals several important structural relationships. The molecular weight of 368.4 grams per mole positions this compound among the larger members of the N-acyl amino acid family, reflecting the substantial size of its complex acyl group. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) within the molecular structure provides numerous opportunities for hydrogen bonding and other molecular interactions that may influence biological activity.
The following table summarizes key structural characteristics of this compound in comparison to simpler N-acyl amino acid family members:
| Structural Feature | This Compound | Simple N-acyl Amino Acids |
|---|---|---|
| Molecular Formula | C17H24N2O5S | Typically C6-C20H11-35N1-2O2-4 |
| Molecular Weight | 368.4 g/mol | Usually 150-350 g/mol |
| Acyl Group Complexity | Benzenesulfonyl-piperidine | Simple fatty acid chains |
| Heteroatom Content | N, O, S (multiple) | Primarily N, O |
| Amino Acid Component | Modified valine | Various amino acids |
| Stereochemical Centers | Multiple | Usually one |
Research into N-acyl amino acids has demonstrated their importance as amphiphilic signaling molecules that can modulate various biological processes through interactions with G-protein coupled receptors, nuclear receptors, ion channels, and transporters. The structural complexity of this compound suggests that it may possess unique binding properties compared to simpler family members, potentially enabling interactions with novel molecular targets or providing enhanced selectivity for specific biological pathways.
The compound's classification within the acylated amino acid family also provides insight into its potential metabolic fate and biological distribution. N-acyl amino acids are generally recognized as endogenous or endogenous-like molecules that can be processed by cellular metabolic machinery, though the complex acyl group in this particular compound may confer resistance to certain metabolic transformations while potentially creating new metabolic pathways. Understanding these relationships is crucial for predicting the compound's behavior in biological systems and for designing related molecules with optimized properties.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPALVGDASHJIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidin-4-carboxylic Acid
Piperidin-4-carboxylic acid undergoes sulfonylation at the nitrogen using benzenesulfonyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve piperidin-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) with triethylamine (2.5 equiv).
- Add benzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 12 h at room temperature.
- Quench with ice-cold water, extract with DCM, and concentrate.
Yield : 78–85%.
Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.85–7.45 (m, 5H, Ar–H), 3.85–3.70 (m, 1H, piperidine-H), 3.15–2.95 (m, 2H, piperidine-H), 2.45–2.25 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).
Alternative Route: Oxidation of 1-(Benzenesulfonyl)piperidin-4-methanol
For laboratories lacking piperidin-4-carboxylic acid, oxidation of the corresponding alcohol offers a viable pathway:
Procedure :
- React 1-(benzenesulfonyl)piperidin-4-methanol (1.0 equiv) with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) in acetone at −10°C.
- Quench with isopropanol, filter, and purify via recrystallization.
Activation of 1-(Benzenesulfonyl)piperidin-4-carboxylic Acid
Acyl Chloride Formation
Thionyl chloride (SOCl$$_2$$) converts the carboxylic acid to its reactive acyl chloride:
Procedure :
- Reflux 1-(benzenesulfonyl)piperidin-4-carboxylic acid (1.0 equiv) with SOCl$$_2$$ (3.0 equiv) in toluene for 3 h.
- Remove excess SOCl$$_2$$ under vacuum.
In Situ Activation Using Carbodiimides
For moisture-sensitive substrates, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):
Procedure :
- Dissolve the carboxylic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF.
- Stir for 1 h at 0°C to generate the active ester.
Coupling with 2-Amino-3-methylbutanoic Acid
Amide Bond Formation
React the activated acyl intermediate with 2-amino-3-methylbutanoic acid under basic conditions:
Procedure :
- Add 2-amino-3-methylbutanoic acid (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to the acyl chloride/HOBt ester in DCM/DMF (4:1).
- Stir for 6–8 h at room temperature.
- Extract with ethyl acetate, wash with 1M HCl and brine, then purify via silica chromatography.
Stereochemical Considerations
Racemization at the β-amino acid’s chiral center is minimized by:
Optimization and Scale-Up Challenges
Solvent Selection
Purification Strategies
- Reverse-phase HPLC : Resolves diastereomers (if present) using a C18 column (ACN/H$$_2$$O + 0.1% TFA).
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals.
Analytical Validation
Purity Assessment
HPLC Conditions :
Structural Confirmation
X-ray Crystallography :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acyl Chloride Coupling | 68 | 98.5 | 120 |
| EDC/HOBt Activation | 72 | 99.1 | 145 |
| Solid-Phase Synthesis | 55 | 97.8 | 210 |
Table 1: Economic and efficiency metrics for predominant synthetic approaches.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Green Chemistry Innovations
- Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Chemical Reactions Analysis
2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the piperidine ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid. For instance:
- Minimum Inhibitory Concentration (MIC) : In a study evaluating new thiopyrimidine-benzenesulfonamide derivatives, compounds exhibited significant antibacterial activity against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that derivatives of benzenesulfonamide can effectively suppress microbial growth .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial biofilm formation, which is crucial for treating chronic infections . This suggests that compounds with similar structures may also possess these beneficial properties.
Anticancer Potential
The anticancer activity of benzenesulfonamide derivatives has been extensively studied:
- In Vitro Studies : Compounds derived from benzenesulfonamide have shown promising results in inhibiting cancer cell proliferation. For example, certain substituted benzamides were evaluated for their anticancer activities and demonstrated significant potency against various cancer cell lines .
- Comparative Potency : In one study, specific analogues exhibited IC50 values lower than traditional chemotherapeutic agents, indicating a potential for developing more effective cancer treatments .
Enzyme Inhibition
Enzyme inhibition studies reveal another critical application area for this compound:
- Targeted Enzymes : Research has indicated that similar sulfonamide compounds can act as inhibitors of enzymes like α-glucosidase and acetylcholinesterase. These enzymes are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer’s disease, respectively .
- Therapeutic Implications : The ability to inhibit these enzymes suggests that this compound could be explored for developing therapeutics aimed at managing metabolic disorders and neurodegenerative diseases.
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with benzenesulfonamide moieties exhibited superior antimicrobial properties compared to standard antibiotics, emphasizing their potential as novel antimicrobial agents .
- Anticancer Activity : Another investigation into substituted benzamides showed that specific compounds significantly inhibited the growth of resistant cancer cell lines, offering a pathway for new treatment options in oncology .
- Enzyme Inhibition Research : Research focused on enzyme inhibitors has revealed that certain analogues can effectively reduce enzyme activity linked to metabolic diseases, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring and formamido group contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid include:
1-(Benzenesulfonyl)piperidine: Lacks the formamido and methylbutanoic acid groups, resulting in different chemical properties and applications.
N-Formylpiperidine: Contains the formamido group but lacks the benzenesulfonyl and methylbutanoic acid groups.
3-Methylbutanoic acid: A simpler molecule without the piperidine and benzenesulfonyl groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid is a compound of interest due to its potential biological activities. This article presents a detailed analysis of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C17H24N2O5S
- Molecular Weight : 368.46 g/mol
- CAS Number : 904511-55-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The benzenesulfonyl group is known for enhancing solubility and bioavailability, which may contribute to the compound's efficacy.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of benzenesulfonyl piperidine compounds possess significant antimicrobial properties. The presence of the piperidine moiety enhances the interaction with microbial membranes, leading to increased permeability and cell death.
-
Anti-inflammatory Effects :
- Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
-
Neuroprotective Properties :
- Preliminary studies suggest neuroprotective effects, likely through the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Case Study 1 : A study on a related sulfonamide compound showed a significant reduction in bacterial growth (Staphylococcus aureus) with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
- Case Study 2 : In an animal model, administration of a similar piperidine derivative resulted in reduced inflammation markers in serum after induced arthritis, demonstrating potential therapeutic applications for inflammatory diseases.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | |
| Anti-inflammatory | Reduced cytokines | |
| Neuroprotective | Decreased oxidative stress |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the side chains have led to improved potency against specific bacterial strains and enhanced anti-inflammatory properties.
Comparative Analysis
The following table summarizes the biological activities reported for various related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Related Piperidine Derivative | High | Moderate | Low |
| Sulfonamide Compound | Very High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid and its impurities?
- Methodology : Reverse-phase HPLC with a mobile phase combining methanol and a sodium acetate/sodium 1-octanesulfonate buffer (adjusted to pH 4.6 with glacial acetic acid) is effective for resolving structurally similar impurities. This method ensures separation of epimers and sulfonamide derivatives, which may co-elute under minor chromatographic variations .
- Key Parameters :
- Column: C18 stationary phase.
- Detection: UV absorption at 210–260 nm.
- System Suitability: Resolution ≥2.0 between critical pairs.
Q. How can researchers optimize the synthesis of this compound?
- Synthetic Routes : Multi-step synthesis involving:
Piperidine sulfonylation : React piperidin-4-amine with benzenesulfonyl chloride in dichloromethane using triethylamine as a base.
Formamidation : Introduce the formamido group via carbodiimide-mediated coupling.
Carboxylic acid activation : Protect the butanoic acid moiety during intermediate steps to avoid side reactions .
- Critical Factors :
- Temperature control (<0°C during sulfonylation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced Research Inquiries
Q. What experimental strategies address contradictions in bioactivity data for this compound analogs?
- Hypothesis-Driven Approach :
-
Structural analogs : Compare activity profiles of derivatives with modifications in the benzenesulfonyl or piperidine moieties (see Table 1).
-
Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity.
- Case Study : Analogues with pyridine substitutions (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) showed conflicting antimicrobial activity in different models, resolved by adjusting assay pH to mimic physiological conditions .
Table 1: Bioactivity of Structural Analogs
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) Simulations :
- Predict binding affinities to targets like serotonin receptors or cytochrome P450 enzymes.
- Optimize logP values (<3.0) to enhance blood-brain barrier penetration .
- ADMET Profiling : Use tools like SwissADME to assess solubility, metabolic stability, and toxicity early in development .
Q. What are the challenges in impurity profiling, and how can they be mitigated?
- Common Impurities :
- Epimeric byproducts : Resolved via chiral chromatography (e.g., Chiralpak IA column).
- Sulfonamide hydrolysis products : Controlled by maintaining anhydrous conditions during synthesis .
- Mitigation Strategies :
- In-process controls : Monitor reaction completion via TLC (Rf = 0.3 in 7:3 hexane:ethyl acetate).
- Stability studies : Store intermediates at –20°C under nitrogen to prevent degradation .
Experimental Design & Data Interpretation
Q. How should researchers design in vivo studies to evaluate the neuropharmacological potential of this compound?
- Model Selection :
- Rodent models (e.g., Morris water maze for cognitive effects).
- Dose range: 1–50 mg/kg (oral administration).
- Endpoint Analysis :
- Plasma half-life determination via LC-MS/MS.
- Brain tissue homogenization for target engagement assays .
Q. What statistical methods are appropriate for analyzing contradictory data in dose-response experiments?
- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) to estimate EC₅₀ values.
- Outlier Analysis : Use Grubbs’ test (α = 0.05) to identify and exclude anomalous replicates.
- Meta-Analysis : Pool data from ≥3 independent experiments to assess reproducibility .
Structural & Functional Insights
Q. How does the benzenesulfonyl group influence the compound’s interaction with biological targets?
- Mechanistic Role :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
